molecular formula C12H10ClN3O2 B8299867 2-amino-N-(5-chloro-2-pyridinyl)-3-hydroxybenzamide

2-amino-N-(5-chloro-2-pyridinyl)-3-hydroxybenzamide

Cat. No.: B8299867
M. Wt: 263.68 g/mol
InChI Key: DTPLCUPIBOPTRL-UHFFFAOYSA-N
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Description

2-amino-N-(5-chloro-2-pyridinyl)-3-hydroxybenzamide is a useful research compound. Its molecular formula is C12H10ClN3O2 and its molecular weight is 263.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

2-amino-N-(5-chloropyridin-2-yl)-3-hydroxybenzamide

InChI

InChI=1S/C12H10ClN3O2/c13-7-4-5-10(15-6-7)16-12(18)8-2-1-3-9(17)11(8)14/h1-6,17H,14H2,(H,15,16,18)

InChI Key

DTPLCUPIBOPTRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 7.44 g of 3-benzyloxy-N-(5-chloro-2-pyridyl)-2-nitrobenzamide were added 40 ml of trifluoroacetic acid and 3.72 g of pentamethylbenzene and the mixture was stirred at 40° C. for one night. The reaction solution was concentrated in vacuo, a saturated aqueous solution of sodium bicarbonate was added to the resulting residue to such an extent that the residue did not become alkaline and the mixture was extracted with chloroform. The organic layer was extracted with a 1N aqueous solution of sodium hydroxide and the aqueous layer was acidified by adding hydrochloric acid thereto and extracted with chloroform. The extract was dried over anhydrous magnesium sulfate, the solvent was evaporated in vacuo and 200 ml of an ethanolic suspension of Raney nickel was added to the resulting residue. The mixture was stirred a hydrogen atmosphere for 6 hours, N,N-dimethylformamide was added and the insoluble matters were filtered off. The solvent was evaporated in vacuo and water was added to the resulting residue. The resulting precipitate was filtered and dried in vacuo to give 4.58 g of 2-amino-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide.
Name
3-benzyloxy-N-(5-chloro-2-pyridyl)-2-nitrobenzamide
Quantity
7.44 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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